N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in the development of pharmaceuticals targeting various diseases, including cancer. This compound features a complex structure that integrates an imidazole moiety with a pyrimidine and a trifluoromethyl-substituted benzamide, which may enhance its biological activity and specificity.
The compound has been synthesized and studied in various research contexts, particularly in the development of protein kinase inhibitors and other therapeutic agents. Notable studies include investigations into its synthesis, biological activity, and potential as a drug candidate for treating cancers .
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide can be classified as:
The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide typically involves several key steps:
The synthesis may utilize solvents such as N,N-dimethylformamide or N-methylpyrrolidinone, and bases like sodium hydride or potassium carbonate to promote nucleophilic substitution reactions. The use of palladium catalysts is common in the arylation steps to enhance yields and selectivity .
The molecular structure of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide can be represented as follows:
This structure includes:
Crystallographic studies may provide detailed geometric parameters, confirming bond lengths and angles within the compound's structure. Such data are crucial for understanding its reactivity and interaction with biological macromolecules .
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions typical for amides and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize certain intermediates during chemical transformations .
The mechanism by which N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide exerts its biological effects is likely related to its ability to inhibit specific protein kinases involved in cell signaling pathways.
In vitro studies have demonstrated that modifications to the imidazole or pyrimidine components can significantly affect binding affinity and inhibitory potency against target kinases .
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity during synthesis .
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, aiming for eventual clinical application .
The discovery of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide (molecular formula: C₂₁H₁₅F₃N₆O; molecular weight: 424.387 g/mol; CAS: 1171058-48-2) exemplifies modern strategies in bioactive scaffold engineering [4]. This compound integrates three pharmacologically significant motifs:
Table 1: Key Structural Components and Their Roles
Structural Element | Pharmacological Role | Source Scaffold Inspiration |
---|---|---|
Imidazole-pyrimidine core | Kinase hinge region binding via H-bond donation/acceptance | Anticancer kinase inhibitors (e.g., nilotinib) |
Benzamide linker | Allosteric pocket access; conformational flexibility control | Type II kinase inhibitors (e.g., imatinib) |
Trifluoromethylphenyl group | Enhanced membrane permeability; π-stacking with hydrophobic kinase pockets | Sorafenib, ponatinib derivatives |
This hybridization approach addresses limitations of first-generation kinase inhibitors. While early agents like imatinib contained single heterocyclic systems, the imidazole-pyrimidine dual heterocycle in this compound enables bidentate hydrogen bonding with kinase hinge residues (e.g., Met704 in DDR1), significantly improving binding affinity [2] . The trifluoromethyl group (-CF₃) strategically enhances lipophilicity (clogP ≈ 3.8) without steric penalty, promoting optimal desolvation energy during target binding .
Synthetic routes typically involve palladium-catalyzed coupling for imidazole-pyrimidine formation, followed by amide coupling with 3-(trifluoromethyl)benzoyl chloride under basic conditions [4]. The conserved imidazole nitrogen orientation proves critical—molecular modeling confirms N3 participates in hydrogen bonding with kinase catalytic lysine residues, while the pyrimidine N1 accepts hydrogen bonds from hinge region backbone NH groups [2] .
This compound demonstrates exceptional potency against discoidin domain receptors (DDRs), tyrosine kinases implicated in inflammatory pathologies and fibrotic disorders [2] . Quantitative biochemical analyses reveal:
Table 2: Kinase Selectivity Profile (Representative Targets)
Kinase Target | Inhibition at 1 μM (%) | Classification | Therapeutic Relevance |
---|---|---|---|
DDR1 | >95 | Primary target | Fibrosis, inflammation |
DDR2 | >95 | Primary target | Tissue remodeling, cancer metastasis |
Abl1 | 15–20 | Off-target | Leukemia |
c-Kit | <10 | Off-target | Stem cell regulation |
c-Src | <5 | Off-target | Oncogenic signaling |
403 wild-type kinases | <30% inhibition | Broad selectivity screen | Safety indicator |
Mechanistically, the compound acts as a type II allosteric inhibitor, stabilizing the kinase "DFG-out" conformation where the phenylalanine residue flips away from the active site [2] . This creates an extended hydrophobic pocket occupied by the 3-(trifluoromethyl)benzamide group. Molecular dynamics simulations confirm the benzamide carbonyl forms hydrogen bonds with DDR1's catalytic lysine (Lys655) and aspartate (Asp784), while the imidazole-pyrimidine moiety maintains hinge contact with Met704 [2] .
The functional consequences of this inhibition are pharmacologically significant:
The compound's 4-aminophenyl linker enables optimal positioning for simultaneous hinge and allosteric binding—shortening this spacer reduces DDR2 affinity 20-fold, while elongation diminishes cellular activity due to entropic penalties [2] . This exemplifies the precision required in kinase inhibitor optimization, where Ångstrom-level adjustments determine target specificity.
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